molecular formula C7H11NO4 B13269955 2-[(1S,2S)-2-Amino-2-(methoxycarbonyl)cyclopropyl]acetic acid

2-[(1S,2S)-2-Amino-2-(methoxycarbonyl)cyclopropyl]acetic acid

Cat. No.: B13269955
M. Wt: 173.17 g/mol
InChI Key: RDFIQMPPAVHGBS-FBCQKBJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1S,2S)-2-Amino-2-(methoxycarbonyl)cyclopropyl]acetic acid is a compound with the molecular formula C7H11NO4 It is a cyclopropyl derivative with an amino group and a methoxycarbonyl group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1S,2S)-2-Amino-2-(methoxycarbonyl)cyclopropyl]acetic acid typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method involves the reaction of a cyclopropane derivative with an amino acid precursor under specific conditions to introduce the amino and methoxycarbonyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[(1S,2S)-2-Amino-2-(methoxycarbonyl)cyclopropyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The amino and methoxycarbonyl groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-[(1S,2S)-2-Amino-2-(methoxycarbonyl)cyclopropyl]acetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(1S,2S)-2-Amino-2-(methoxycarbonyl)cyclopropyl]acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxycarbonyl group can participate in various chemical interactions. These interactions can influence biological pathways and processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1S,2S)-2-Amino-2-(methoxycarbonyl)cyclopropyl]propanoic acid
  • 2-[(1S,2S)-2-Amino-2-(methoxycarbonyl)cyclopropyl]butanoic acid

Uniqueness

2-[(1S,2S)-2-Amino-2-(methoxycarbonyl)cyclopropyl]acetic acid is unique due to its specific structural features, such as the cyclopropane ring and the presence of both amino and methoxycarbonyl groups. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

2-[(1S,2S)-2-amino-2-methoxycarbonylcyclopropyl]acetic acid

InChI

InChI=1S/C7H11NO4/c1-12-6(11)7(8)3-4(7)2-5(9)10/h4H,2-3,8H2,1H3,(H,9,10)/t4-,7+/m1/s1

InChI Key

RDFIQMPPAVHGBS-FBCQKBJTSA-N

Isomeric SMILES

COC(=O)[C@@]1(C[C@H]1CC(=O)O)N

Canonical SMILES

COC(=O)C1(CC1CC(=O)O)N

Origin of Product

United States

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